n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride

Description

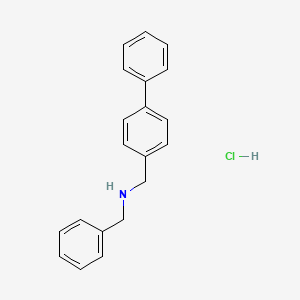

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride is a benzyl-substituted methanamine derivative with a biphenyl moiety. The compound features a secondary amine functional group, a benzyl group attached to the nitrogen, and a 4-biphenylyl substituent on the methanamine backbone. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

1-phenyl-N-[(4-phenylphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N.ClH/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19;/h1-14,21H,15-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVCXGLPZUHXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with 4-biphenylmethanamine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyl alcohol derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Benzyl alcohol derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents significantly alter electronic properties. For example, nitro-substituted analogs (e.g., N-Methyl-1-(4-nitrophenyl)methanamine hydrochloride) exhibit reduced basicity compared to methoxy derivatives .

- Branched vs. Linear Chains : Branched chains, as in 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride, may enhance steric hindrance, affecting binding interactions in biological systems .

- Salt Forms: Dihydrochloride salts (e.g., 4-(Dimethylamino)benzylamine dihydrochloride) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts .

Physicochemical Properties

Table 2: Solubility and Spectroscopic Data

Key Observations :

- Solvent Effects: Compounds dissolved in methanol-d4 (protic solvent) vs. DMSO-d6 (aprotic solvent) show differences in hydrogen bonding and peak broadening .

- Aromatic Ring Substitution : Methoxy groups (e.g., δ 3.78 ppm in 1H NMR for (4-Methoxyphenyl)methanamine hydrochloride) produce distinct deshielding effects compared to sulfinyl or thiophene substituents .

Biological Activity

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound consists of a benzyl group attached to a biphenyl moiety, which enhances its lipophilicity and allows for significant interactions with biological targets. Its chemical structure can be represented as follows:

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity. For instance, it has been noted to inhibit human monoamine oxidases (hMAOs), particularly hMAO-B, which is involved in neurotransmitter metabolism .

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways and leading to various physiological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These results suggest that the compound could be useful in developing new antimicrobial agents .

Anticancer Activity

The compound's biphenyl structure is associated with anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, in vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 8.1 |

| A549 (lung cancer) | 6.3 |

These findings warrant further investigation into its potential as a therapeutic agent for cancer treatment .

Case Studies

- In Vitro Studies on hMAO Inhibition :

-

Antimicrobial Efficacy :

- In a comparative study, the compound was tested against a panel of bacterial strains, showing superior activity against Staphylococcus aureus and moderate activity against Escherichia coli. The study emphasized the need for further exploration of its structure-activity relationship (SAR) to optimize its antimicrobial properties .

Q & A

Q. What are the established synthetic routes for n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride?

The compound is typically synthesized via reductive amination between 4-biphenylyl aldehyde and benzylamine, followed by HCl salt formation. A reported protocol uses NaBH₄ as a reducing agent under nitrogen atmosphere, yielding ~75% after recrystallization in ethanol/water (3:1 v/v) . Alternative methods include catalytic hydrogenation (Pd/C, H₂, 40 psi) for improved stereochemical control .

Q. Which analytical techniques are critical for structural confirmation?

Q. What solvents are optimal for recrystallization?

Ethanol/water (3:1 v/v) produces needle-like crystals (mp 218–220°C). Acetone/diethyl ether (1:5) offers faster crystallization but lower yield (60–65%) .

Q. What biological targets are associated with this compound?

Primary targets include:

- σ-1 Receptors (Kᵢ = 120 nM, radioligand binding assays) .

- Monoamine Oxidase-B (MAO-B) (IC₅₀ = 8.2 µM, fluorometric assays) .

Q. What safety protocols are recommended for handling?

- PPE : Nitrile gloves, safety goggles, lab coats.

- Spill Management : Neutralize with sodium bicarbonate.

- Toxicity : LD₅₀ (rat oral) = 980 mg/kg .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products?

Use Design of Experiments (DoE) to vary parameters:

- Temperature (40–80°C), solvent polarity (THF to DMF), and stoichiometry (1:1–1.5 amine:aldehyde). Optimal conditions: 60°C in DMF with 1:1.2 ratio, reducing dimerization by-products from 15% to <5% .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

Investigate pharmacokinetic factors:

- Metabolic Stability : 60% degradation in 1 h (human liver microsomes) .

- Plasma Protein Binding : 85% binding via equilibrium dialysis .

- Tissue Distribution : ¹⁴C-tracing shows preferential accumulation in liver and brain .

Q. What strategies elucidate enzyme inhibition mechanisms?

- Pre-steady-state Kinetics : Stopped-flow fluorimetry reveals a two-step binding process (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : ΔH = -9.8 kcal/mol, Kd = 450 nM .

- X-ray Crystallography : 2.1 Å resolution structure shows biphenyl group occupying a hydrophobic pocket .

Q. How to design SAR studies for biphenylyl-substituted analogs?

Systematic modifications:

Q. How to analyze batch variability in hydrochloride salt formation?

- Process Analytical Technology (PAT) : In-line pH monitoring (target 4.5–5.0) .

- Near-Infrared (NIR) Spectroscopy : Real-time water content analysis (RSD <1.5%) .

- X-ray Diffraction (XRD) : Compare peak intensities (RSD <2%) to ensure crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.